![molecular formula C25H26ClFN4O2 B2493707 N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1116045-27-2](/img/structure/B2493707.png)
N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrimidinyl piperidine compounds involves multiple steps, starting from commercially available precursors. For instance, a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors involves converting 2,4-dichloro-5-fluoropyrimidine to a tert-butyl piperidine-1-carboxylate derivative, which is then deprotected to yield the final amine dihydrochloride in good overall yield. This process exemplifies the synthetic routes that can be applied to similar compounds, highlighting the efficiency and economic viability of these methods (Zhang et al., 2009).
Scientific Research Applications
Analytical Methods Development
Capillary electrophoresis is a technique used to separate ionic species by their charge and frictional forces. In a study focused on imatinib mesylate and related substances, nonaqueous capillary electrophoretic separation was developed, which might provide insights into analytical methods applicable to compounds like N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide. This method demonstrated the potential for quality control in pharmaceuticals, highlighting its significance in the analysis of complex mixtures related to medicinal compounds (Ye et al., 2012).
Drug Discovery and Development
The compound CERC-301, closely related structurally to N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide, was investigated for its pharmacological properties. It demonstrated high binding affinity to specific receptors, showcasing the importance of structural design in drug efficacy. Such studies underscore the crucial role of molecular structure in targeting specific biological pathways, which could be relevant for the development of N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide in therapeutic contexts (Garner et al., 2015).
Molecular Docking and Computational Studies
Computational chemistry and molecular docking play a pivotal role in modern drug discovery. A study on certain pyrimidine derivatives demonstrated the utility of computational methods in understanding molecular interactions, binding affinities, and potential bioactivity. This approach can be highly relevant for exploring the therapeutic potential and biochemical interactions of N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide (Jayarajan et al., 2019).
Neuroinflammation Imaging
The development of specific ligands for PET imaging of neuroinflammation markers like CSF1R is crucial in understanding and diagnosing neurodegenerative diseases. A study on a related compound highlighted its potential in neuroinflammation imaging, demonstrating the relevance of structural analogs of N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide in developing diagnostic tools for diseases like Alzheimer’s (Lee et al., 2022).
Vascular Endothelial Growth Factor Receptor Inhibition
The inhibition of specific receptors like VEGFR3 is a promising approach in cancer therapy. A study on thieno[2,3-d]pyrimidine derivatives as VEGFR3 inhibitors underscores the potential of N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide in therapeutic applications, particularly in inhibiting pathways involved in cancer progression (Li et al., 2021).
properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN4O2/c1-2-17-3-7-21(8-4-17)33-24-14-23(29-16-30-24)31-11-9-18(10-12-31)25(32)28-15-19-5-6-20(27)13-22(19)26/h3-8,13-14,16,18H,2,9-12,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCARBRQMZTJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.